2-Phenoxyethyl 3,3-diphenylprop-2-enoate
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Overview
Description
2-Phenoxyethyl 3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C23H20O3. It is a derivative of 3,3-diphenylprop-2-enoic acid and is characterized by the presence of a phenoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3,3-diphenylprop-2-enoate typically involves the esterification of 3,3-diphenylprop-2-enoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Phenoxyethyl 3,3-diphenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group may enhance the compound’s ability to interact with biological membranes, while the diphenylprop-2-enoate moiety can modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate: Used as a UV filter in sunscreens.
Ethyl 2-cyano-3,3-diphenylprop-2-enoate: Known for its applications in organic synthesis.
Uniqueness
2-Phenoxyethyl 3,3-diphenylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
60359-28-6 |
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Molecular Formula |
C23H20O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-phenoxyethyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C23H20O3/c24-23(26-17-16-25-21-14-8-3-9-15-21)18-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,18H,16-17H2 |
InChI Key |
COEMXPPLVDUYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)OCCOC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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